molecular formula C19H23NO B13347062 2-(Dibenzylamino)cyclopentanol

2-(Dibenzylamino)cyclopentanol

Cat. No.: B13347062
M. Wt: 281.4 g/mol
InChI Key: XCIJQGOMBGCEDC-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)cyclopentan-1-ol is an organic compound with the molecular formula C19H23NO It is characterized by a cyclopentane ring substituted with a hydroxyl group and a dibenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dibenzylamino)cyclopentan-1-ol typically involves the reaction of cyclopentanone with dibenzylamine in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of 2-(dibenzylamino)cyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dibenzylamino)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dibenzylamino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, while the dibenzylamino group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Dibenzylamino)cyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    2-(Dibenzylamino)cyclopentanol: Similar structure but with different stereochemistry.

    2-(Dibenzylamino)cyclopentanone: Oxidized form of 2-(dibenzylamino)cyclopentan-1-ol.

Uniqueness

2-(Dibenzylamino)cyclopentan-1-ol is unique due to its specific ring structure and the presence of both a hydroxyl group and a dibenzylamino group.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

2-(dibenzylamino)cyclopentan-1-ol

InChI

InChI=1S/C19H23NO/c21-19-13-7-12-18(19)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2

InChI Key

XCIJQGOMBGCEDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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